molecular formula C13H20ClN3O2 B1599818 o-Desmethyl metoclopramide CAS No. 38339-95-6

o-Desmethyl metoclopramide

Cat. No. B1599818
CAS RN: 38339-95-6
M. Wt: 285.77 g/mol
InChI Key: HPSMMIJTHMWCGC-UHFFFAOYSA-N
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Description

O-Desmethyl metoclopramide (also known as domperidone) is a dopamine antagonist commonly used in the treatment of gastrointestinal disorders. It is a synthetic derivative of the naturally occurring compound metoclopramide, which is an inhibitor of dopamine receptors in the central nervous system. Domperidone is a prokinetic drug that increases gastrointestinal motility, and has been found to reduce symptoms of nausea and vomiting. It has been used for the treatment of gastroesophageal reflux disease, gastroparesis, and functional dyspepsia, as well as for the prevention of postoperative nausea and vomiting.

Scientific Research Applications

Gastro-oesophageal Reflux and Gastric Stasis Management

Metoclopramide has shown effectiveness in managing gastro-oesophageal reflux and gastric stasis, as highlighted by Desmond and Watson (1986) in their review. This drug plays a significant role in treating these conditions by enhancing gastrointestinal motility and suppressing emesis (Desmond & Watson, 1986).

Chemotherapy-Induced Nausea and Vomiting

The use of metoclopramide in the management of chemotherapy-induced nausea and vomiting is well-documented. Desmond and Watson (1986) also discussed its increasing use in controlling nausea and vomiting, especially at high doses, to alleviate emesis induced by cytotoxic agents (Desmond & Watson, 1986).

Central Nervous System Effects

Al-Zubaidy and Mohammad (2005) explored the sedative effects of metoclopramide in chickens, providing insights into its potential CNS depressant actions. This study suggested that metoclopramide could have clinical applications as a sedative-hypnotic agent in avian species, indicating its broader pharmacological potential beyond human applications (Al-Zubaidy & Mohammad, 2005).

Gastrointestinal Motility

The effects of metoclopramide on gastrointestinal motility have been a subject of extensive research. Jacoby and Brodie (1967) demonstrated that metoclopramide stimulates gastric contractile activity and accelerates stomach emptying in experimental animals, suggesting its utility in conditions involving impaired gastric motility (Jacoby & Brodie, 1967).

Dopamine Receptor Antagonism and Other Effects

Dipalma (1990) discussed metoclopramide as a dopamine receptor antagonist with unique properties of increasing lower esophageal sphincter pressure and enhancing the rate of gastric emptying. These actions make it useful in various gastrointestinal disorders, emphasizing its diverse pharmacological profile (Dipalma, 1990).

properties

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O2/c1-3-17(4-2)6-5-16-13(19)9-7-10(14)11(15)8-12(9)18/h7-8,18H,3-6,15H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSMMIJTHMWCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191704
Record name o-Desmethyl metoclopramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Desmethyl metoclopramide

CAS RN

38339-95-6
Record name o-Desmethyl metoclopramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Desmethyl metoclopramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DESMETHYL METOCLOPRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5DX3Q3OG4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To stirred concentrated ammonium hydroxide (6 ml) was added 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide hydrochloride (3.0 grams, 0.0093 mole) and the mixture stirred an additional five minutes followed by the addition of three to four ml of water and another five minute stirring. After filtration the solid was washed two times with three ml of water each time to give, after drying, 2.37 g of the title compound, mp 134°-136° C. NMR spectrum (90 MHz) in CDCl3 gave the following resonances δ: 7.26 (s, 1H); 6.90 (s, 1H); 6.14 (s, 1H); 4.39 (s, 2H); 3.40 (s, 2H); 2.60 (multiplet, 6H); 1.06 (t, 6H).
Quantity
6 mL
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Synthesis routes and methods II

Procedure details

A mixture of 4-amino-5-chloro-N-[2-(diethylamino)-ethyl]-2-methoxybenzamide (29.5 g, 0.1 mole), sodium hydroxide pellets (4.0 g, 0.1 mole) and 1,2-propanediol (70 ml) was stirred and heated under reflux for 20 hours followed by concentration in vacuo. The residue was treated with 1N HCl (100 ml) and again concentrated in vacuo. The residue was chromatographed on silica using methylene chloride (90), methanol (10), ammonia (0.5) solvent system. The appropriate fractions were combined and concentrated in vacuo and the residue crystallized from ether to give 9.3 g of product. This was dissolved in hot water, and the solution filtered over charcoal. The filtrate was cooled and filtered to give 6.7 g of tan colored title compound, mp 126°-7° (U.S. Pat. No. 3,357,978 reports mp 160°).
Quantity
29.5 g
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reactant
Reaction Step One
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0 (± 1) mol
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70 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
F Caillé, S Goutal, S Marie, S Auvity… - Contrast Media & …, 2018 - hindawi.com
… For that purpose, commercially available metoclopramide was demethylated in one step in the presence of refluxing hydrobromic acid to afford the O-desmethylmetoclopramide …
Number of citations: 14 www.hindawi.com
V Pichler, M Ozenil… - EJNMMI …, 2019 - ejnmmipharmchem.springeropen …
… The retention time of the precursor O-desmethyl-metoclopramide was between 1 min 20 s to 1 min 50 s and for the product [ 11 C]metoclopramide 2 min 50 s to 3 min 20 s (Fig. 5). The …
Number of citations: 5 ejnmmipharmchem.springeropen.com
S Mairinger, V Zoufal, J Stanek, T Filip… - Journal of Labelled …, 2019 - inis.iaea.org
… Methods [ 11 C]MCP was synthesized in a Tracerlab FX C Pro synthesis module by O-methylation of O-desmethyl-metoclopramide with [ 11 C]methyl triflate. Groups of female C57BL/6J …
Number of citations: 3 inis.iaea.org
JL Bushee, UA Argikar - Rapid Communications in Mass …, 2011 - Wiley Online Library
… Domperidone, fexofenadine, N-desmethyl-clozapine, 4-hydroxy-glyburide and O-desmethyl-metoclopramide were obtained from Toronto Research Chemicals (North York, ON, Canada)…
F Caille, S Goutal, B Kuhnast, G Pottier… - Journal of Labelled …, 2017 - inis.iaea.org
… Methods O-desmethyl metoclopramide precursor was synthesized in one step from metoclopramide and isotopic labeling with carbon-11 was realized at the methoxy moiety. [ 11 C]…
Number of citations: 0 inis.iaea.org
S Mairinger, S Leterrier, T Filip… - Journal of Cerebral …, 2023 - journals.sagepub.com
… [ 11 C]Metoclopramide was synthesised by 11 C-methylation of O-desmethyl-metoclopramide (ABX advanced biochemical compounds, Radeberg, Germany) as previously described. …
Number of citations: 3 journals.sagepub.com
L Breuil, S Goutal, S Marie, A Del Vecchio, D Audisio… - Pharmaceutics, 2022 - mdpi.com
… [ 11 C]CH 3 OTf was bubbled into a solution of O-desmethyl-metoclopramide (1 mg) and aqueous sodium hydroxide (3 M, 7 μL) in acetone (400 μL) at −20 C for 3 min. The mixture was …
Number of citations: 7 www.mdpi.com
N Tournier, M Bauer, V Pichler, L Nics… - Journal of Nuclear …, 2019 - Soc Nuclear Med
… 11 C-metoclopramide was prepared from 11 C-carbon dioxide and O-desmethyl metoclopramide (good manufacturing practice quality; ABX) following a previously published procedure …
Number of citations: 36 jnm.snmjournals.org
S Mairinger, I Hernández-Lozano, T Filip… - European Journal of …, 2023 - Elsevier
… [ 11 C]Metoclopramide was synthesized by 11 C-methylation of O-desmethyl-metoclopramide (ABX advanced biochemical compounds, Radeberg, Germany) as previously described (…
Number of citations: 4 www.sciencedirect.com
L Breuil, N Ziani, S Leterrier, G Hugon, F Caillé… - Pharmaceutics, 2022 - mdpi.com
… [ 11 C]CH 3 OTf was bubbled into a solution of O-desmethyl-metoclopramide (ABX advanced biochemical compounds, Radeberg, Germany, 1 mg) and aqueous sodium hydroxide (3 M, …
Number of citations: 7 www.mdpi.com

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